molecular formula C26H21N3O7 B11178131 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate

2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate

Cat. No.: B11178131
M. Wt: 487.5 g/mol
InChI Key: HNLJILPEMXPQIN-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with nitrobenzoyl groups

Preparation Methods

The synthesis of 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the nitrobenzoyl groups. Common reagents used in these reactions include nitrobenzoyl chloride and various catalysts to facilitate the reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate involves its interaction with molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is unique due to its specific substitution pattern and the presence of multiple nitro groups. Similar compounds include:

    2,2,4-trimethylquinoline derivatives: These compounds share the quinoline core but differ in their substituents.

    Nitrobenzoyl-substituted quinolines: These compounds have similar nitrobenzoyl groups but may vary in their positions and numbers.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H21N3O7

Molecular Weight

487.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(2-nitrobenzoyl)quinolin-6-yl] 2-nitrobenzoate

InChI

InChI=1S/C26H21N3O7/c1-16-15-26(2,3)27(24(30)18-8-4-6-10-22(18)28(32)33)21-13-12-17(14-20(16)21)36-25(31)19-9-5-7-11-23(19)29(34)35/h4-15H,1-3H3

InChI Key

HNLJILPEMXPQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4[N+](=O)[O-])(C)C

Origin of Product

United States

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